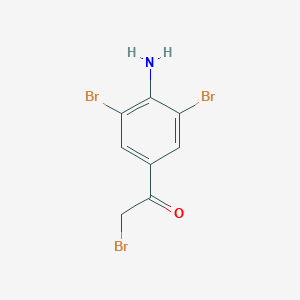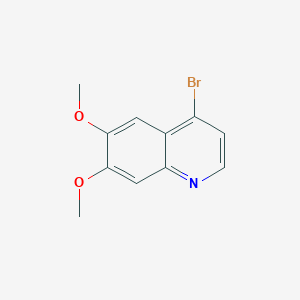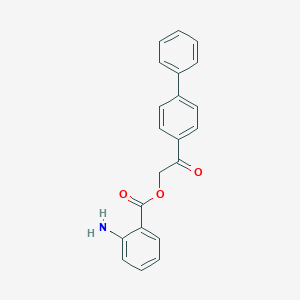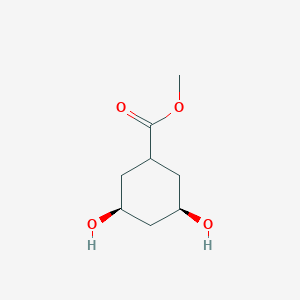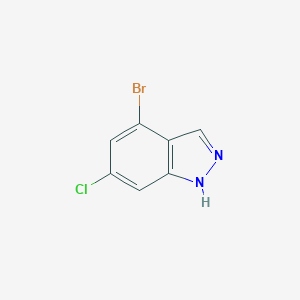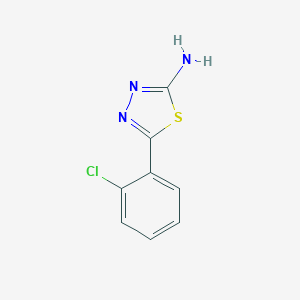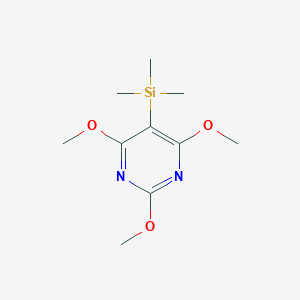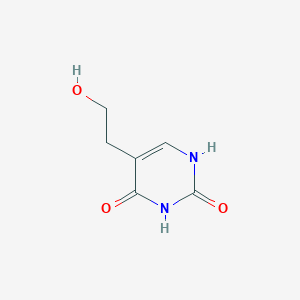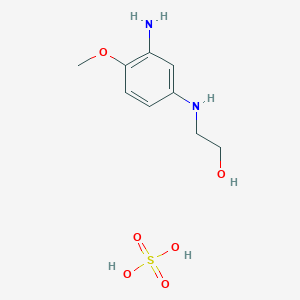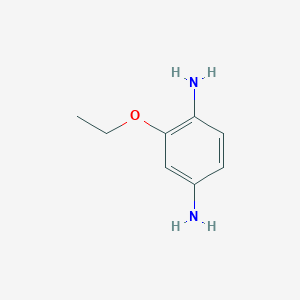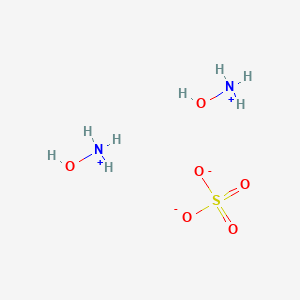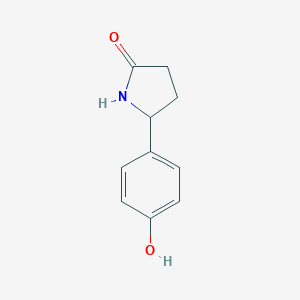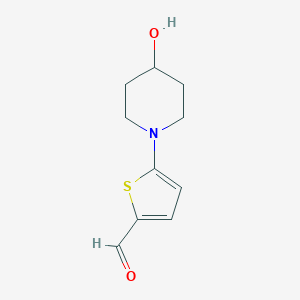![molecular formula C12H25N3O2SSi B152660 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 CAS No. 129378-56-9](/img/structure/B152660.png)
2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 is a chemical compound that is widely used in scientific research for its unique properties. It is a deuterated form of the compound known as TMSI, which is commonly used in organic synthesis as a reagent. The deuterated form is used in a variety of scientific research applications, including but not limited to, biochemical and physiological studies.
作用機序
The mechanism of action of 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 is not fully understood. However, it is believed to act as an inhibitor of enzymes, particularly those involved in the biosynthesis of sulfonamides. It is also believed to act as a catalyst in certain reactions, particularly those involving the formation of carbon-carbon bonds.
生化学的および生理学的効果
The biochemical and physiological effects of 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 are not well studied. However, it is believed to have an effect on the biosynthesis of sulfonamides, which are important in a variety of biological processes. It is also believed to have an effect on the formation of carbon-carbon bonds, which are important in the synthesis of organic compounds.
実験室実験の利点と制限
The advantages of using 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 in lab experiments include its unique properties as a deuterated form of TMSI. This makes it useful in a variety of scientific research applications, particularly in the study of enzymes and their mechanisms of action. However, the limitations of using this compound include its cost and availability.
将来の方向性
There are many future directions for the use of 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 in scientific research. One possible direction is the study of its effects on enzymes involved in the biosynthesis of sulfonamides. Another possible direction is the study of its catalytic properties in the formation of carbon-carbon bonds. Additionally, the use of this compound in the development of new drugs and therapies is an area of future research.
合成法
The synthesis of 2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 involves the reaction of TMSI with deuterated sulfonamide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is a deuterated form of TMSI, which is useful in a variety of scientific research applications.
科学的研究の応用
2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 is widely used in scientific research for its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of sulfonamides. It is also used in biochemical and physiological studies, particularly in the study of enzymes and their mechanisms of action.
特性
CAS番号 |
129378-56-9 |
|---|---|
製品名 |
2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3 |
分子式 |
C12H25N3O2SSi |
分子量 |
303.5 g/mol |
IUPAC名 |
2-[tert-butyl(dimethyl)silyl]-N,N,5-trimethylimidazole-1-sulfonamide |
InChI |
InChI=1S/C12H25N3O2SSi/c1-10-9-13-11(19(7,8)12(2,3)4)15(10)18(16,17)14(5)6/h9H,1-8H3 |
InChIキー |
DXVOUIJKRDFEBW-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N1S(=O)(=O)N(C)C)[Si](C)(C)C(C)(C)C |
正規SMILES |
CC1=CN=C(N1S(=O)(=O)N(C)C)[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




